(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 122076-80-6
VCID: VC0017452
InChI: InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid

CAS No.: 122076-80-6

Reference Standards

VCID: VC0017452

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid - 122076-80-6

CAS No. 122076-80-6
Product Name (R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
Standard InChIKey CEIWXEQZZZHLDM-DGCLKSJQSA-N
Isomeric SMILES CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Synonyms (αR)-α-[[(1R)-1-Carboxyethyl]amino]benzenebutanoic Acid Monoethyl Ester;
PubChem Compound 9882139
Last Modified Nov 11 2021
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